1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
The synthesis and antifungal activity of new pyrido[2,3-d]pyrimidines derivatives highlight the importance of this scaffold in developing compounds with significant biological activities. These derivatives were synthesized from related starting materials, showing antifungal properties against several strains, indicating the potential of pyrido[2,3-d]pyrimidine derivatives as antifungal agents (Hanafy, 2011).
Structural Characterization and Modification
Research on the structural and conformational analysis of solvated pyrrolidine-2-carboxamide derivatives, including X-ray analysis and molecular orbital methods, provides foundational knowledge for understanding the chemical behavior and potential modifications of related compounds. This detailed structural analysis aids in the design of new derivatives with enhanced properties (Banerjee et al., 2002).
Antimicrobial and Antifungal Derivatives
The synthesis and antimicrobial activity studies of pyrimidinone and oxazinone derivatives fused with thiophene rings using related starting materials demonstrate the antimicrobial potential of this chemical class. These studies provide insights into the structural features important for antimicrobial activity, guiding the development of new compounds with potential therapeutic applications (Hossan et al., 2012).
Applications in Drug Discovery
The research on benzimidazole derivatives as orally active renin inhibitors, where structural modifications were conducted to improve pharmacokinetic profiles while maintaining renin inhibitory activity, showcases the application of related compounds in drug discovery. These studies emphasize the significance of molecular design in achieving desirable biological properties and therapeutic efficacy (Tokuhara et al., 2018).
properties
IUPAC Name |
6-(3-methoxypropyl)-2-oxo-N-pyridin-3-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-28-11-5-10-24-16(19(26)22-14-6-4-8-21-13-14)12-15-18(24)23-17-7-2-3-9-25(17)20(15)27/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAOFFWIDYNSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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